Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine
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Overview
Description
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine is a complex organic compound with the molecular formula C11H15N3O2S3 and a molecular weight of 317.44. This compound is characterized by its unique structure, which includes a thiazole ring and a thiophene ring, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can act as inhibitors of acetolactate synthase (als; ec 2216), also known as acetohydroxyacid synthase (AHAS; EC 2216) . This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By inhibiting this enzyme, the compound disrupts protein synthesis, interferes with DNA synthesis, and hampers cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The compound’s action on the ALS enzyme affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . This disruption leads to a cascade of effects, including the disruption of protein synthesis and DNA synthesis, which in turn affects cell division and growth .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The result of the compound’s action is the disruption of protein and DNA synthesis, which hampers cell division and growth, ultimately leading to cell death . This makes it potentially useful in applications such as antimicrobial, antifungal, and antitumor treatments .
Preparation Methods
The synthesis of Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine involves multiple steps, typically starting with the preparation of the thiazole and thiophene rings. The reaction conditions often include the use of dimethylsulfamoyl chloride and other reagents under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms in the thiazole and thiophene rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
When compared to similar compounds, Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine stands out due to its unique combination of a thiazole and thiophene ring. Similar compounds include:
- 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole
- 3-(Dimethylsulfamoylamino)-5-(2-fluorophenyl)-4-methyl-1,2-oxazole
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S3/c1-8-10(7-12-19(15,16)14(2)3)18-11(13-8)9-5-4-6-17-9/h4-6,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURLGWABFJVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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